Methylphenylbis((phenylamino)methyl)phosphonium iodide
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Overview
Description
Methylphenylbis((phenylamino)methyl)phosphonium iodide is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups, in this case, methyl and phenyl groups. The iodide ion serves as the counterion, balancing the positive charge on the phosphonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenylbis((phenylamino)methyl)phosphonium iodide typically involves the reaction of triphenylphosphine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization using solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methylphenylbis((phenylamino)methyl)phosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Methylphenylbis((phenylamino)methyl)phosphonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism by which Methylphenylbis((phenylamino)methyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, potentially altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but lacks the phenylamino groups.
Tetraphenylphosphonium iodide: Contains four phenyl groups attached to the phosphorus atom.
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a methyl group.
Uniqueness
Methylphenylbis((phenylamino)methyl)phosphonium iodide is unique due to the presence of phenylamino groups, which can impart different chemical reactivity and biological activity compared to other phosphonium salts. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
85684-50-0 |
---|---|
Molecular Formula |
C21H24IN2P |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
bis(anilinomethyl)-methyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C21H24N2P.HI/c1-24(21-15-9-4-10-16-21,17-22-19-11-5-2-6-12-19)18-23-20-13-7-3-8-14-20;/h2-16,22-23H,17-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZJUCVCFJGRCAOR-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](CNC1=CC=CC=C1)(CNC2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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